molecular formula C23H22N2 B14647548 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 56113-33-8

5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14647548
CAS No.: 56113-33-8
M. Wt: 326.4 g/mol
InChI Key: YDYLVMUHNFEINX-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with 1,3-diketones. One common method is the cyclization of 1,3-diphenyl-1,3-propanedione with 4-methylphenylhydrazine under acidic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Methyl-1-phenyl-3-pyrazolidinone: Used as an intermediate in the synthesis of pharmaceuticals.

    3,5-Diphenyl-1H-pyrazole: Studied for its potential as an anticancer agent.

Uniqueness

5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

56113-33-8

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)-3,5-diphenyl-4H-pyrazole

InChI

InChI=1S/C23H22N2/c1-18-13-15-21(16-14-18)25-23(2,20-11-7-4-8-12-20)17-22(24-25)19-9-5-3-6-10-19/h3-16H,17H2,1-2H3

InChI Key

YDYLVMUHNFEINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)(C)C4=CC=CC=C4

Origin of Product

United States

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